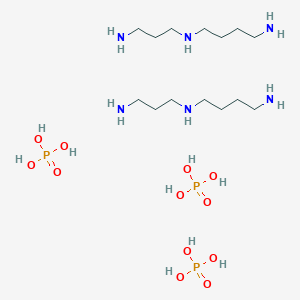
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)butane-1,4-diamine;phosphoric acid, commonly known as spermidine, is a polyamine compound that is found in all living cells. It is involved in various cellular processes, including DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has gained attention in recent years due to its potential health benefits, including anti-aging and neuroprotective effects.
作用机制
Spermidine is thought to exert its effects through various mechanisms, including autophagy induction, antioxidant activity, and modulation of gene expression. Autophagy is a process by which cells recycle damaged or dysfunctional components, and spermidine has been shown to induce autophagy in various cell types. Spermidine also has antioxidant activity, which may protect cells from oxidative stress. Additionally, spermidine has been shown to modulate gene expression, potentially influencing various cellular processes.
生化和生理效应
Spermidine has numerous biochemical and physiological effects. It is involved in DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, spermidine has been shown to improve cardiovascular function, reducing blood pressure and improving endothelial function.
实验室实验的优点和局限性
Spermidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, spermidine can be difficult to work with due to its tendency to form aggregates and its sensitivity to pH and temperature.
未来方向
There are numerous future directions for research on spermidine. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms underlying its effects, as well as its potential side effects and interactions with other compounds. Finally, there is a need for standardized methods for measuring spermidine levels in various tissues and fluids, as well as for determining optimal dosages for therapeutic use.
合成方法
Spermidine can be synthesized through a variety of methods, including the reaction between putrescine and 4-aminobutanol, or the reaction between putrescine and 3-aminopropanal. These reactions can be catalyzed by various enzymes, including spermidine synthase.
科学研究应用
Spermidine has been studied extensively for its potential health benefits. Research has shown that spermidine can increase lifespan in various model organisms, including yeast, flies, and mice. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
1945-32-0 |
|---|---|
产品名称 |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
分子式 |
C14H47N6O12P3 |
分子量 |
584.48 g/mol |
IUPAC 名称 |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI 键 |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
其他 CAS 编号 |
49721-50-8 |
同义词 |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



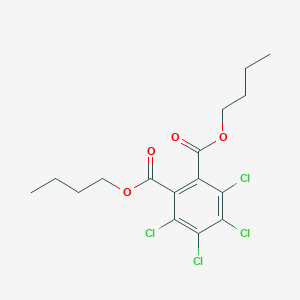
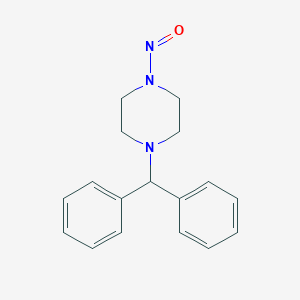
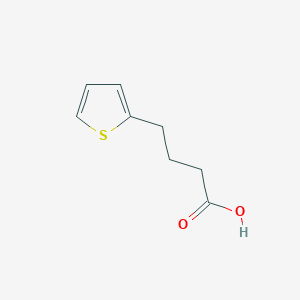
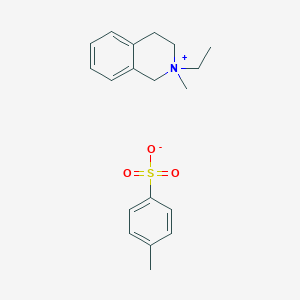
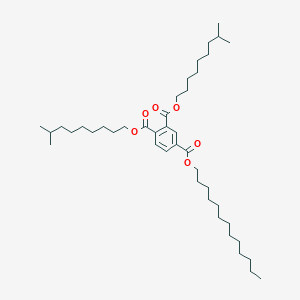
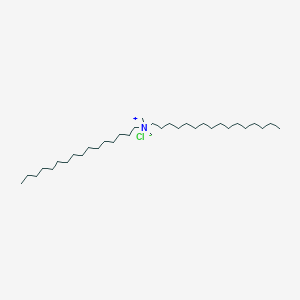
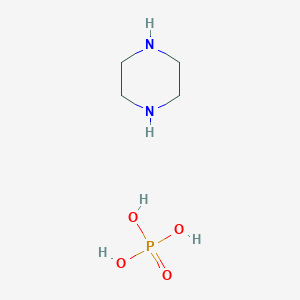
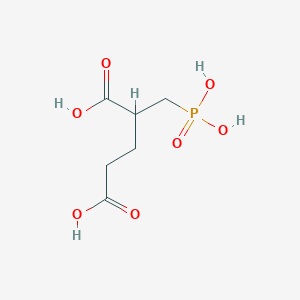
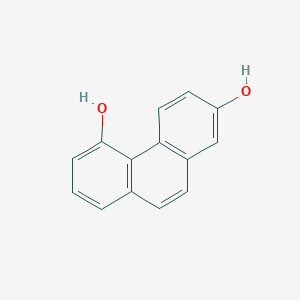
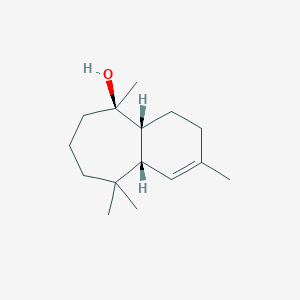
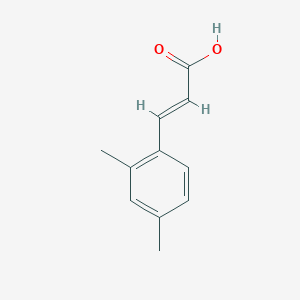
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
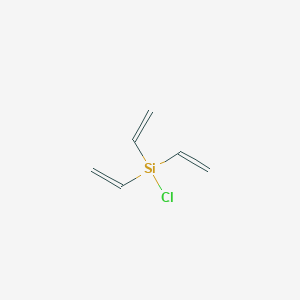
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)